molecular formula C26H28N4O3S B2531161 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1115867-01-0

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2531161
CAS No.: 1115867-01-0
M. Wt: 476.6
InChI Key: UHWPZAXLEGMOEX-UHFFFAOYSA-N
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Description

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylpiperidine moiety, a pyrazine ring, and a benzodioxin group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

    Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be synthesized via the condensation of appropriate diamines with diketones.

    Thioether Formation: The pyrazine ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the benzodioxin group is introduced, and the acetamide linkage is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazine ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The benzyl group and the pyrazine ring can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes or receptors involved in neurological pathways.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Shares the benzylpiperidine moiety.

    Pyrazine Derivatives: Compounds with similar pyrazine rings.

    Benzodioxin Compounds: Molecules containing the benzodioxin group.

Uniqueness

2-{[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c31-24(29-21-6-7-22-23(17-21)33-15-14-32-22)18-34-26-25(27-10-11-28-26)30-12-8-20(9-13-30)16-19-4-2-1-3-5-19/h1-7,10-11,17,20H,8-9,12-16,18H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWPZAXLEGMOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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